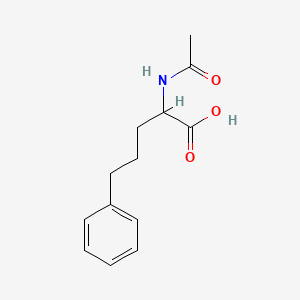

2-Acetamido-5-phenylpentanoic acid

Description

2-Acetamido-5-phenylpentanoic acid is a modified amino acid derivative characterized by a phenyl group at the fifth carbon of the pentanoic acid backbone and an acetamido substituent at the second carbon. Applications likely span pharmaceutical intermediates or bioactive molecule development, though direct pharmacological data are absent in the evidence.

Properties

CAS No. |

5440-44-8 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-acetamido-5-phenylpentanoic acid |

InChI |

InChI=1S/C13H17NO3/c1-10(15)14-12(13(16)17)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-9H2,1H3,(H,14,15)(H,16,17) |

InChI Key |

NATYAPACRIEJOH-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(CCCC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CC(=O)NC(CCCC1=CC=CC=C1)C(=O)O |

Other CAS No. |

5440-44-8 |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 2-acetamido-5-phenylpentanoic acid and related compounds:

*Estimated based on analogous compounds.

Preparation Methods

Acetamido Group Introduction via Acetylation

One common approach to introduce the acetamido group is by acetylation of the amino precursor. For example, starting from 2-aminopyridine or related amino compounds, acetylation with acetic anhydride under controlled temperature (below 60 °C) yields the corresponding 2-acetamido derivative with high purity and yield (~95%).

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Acetylation | 2-Aminopyridine + Acetic anhydride | 30–60 | 95 | 99.2 | Strong exothermic reaction, controlled cooling required |

Nitration and Reduction to Amino Derivative

The acetamido intermediate is further nitrated using a mixed acid system (fuming nitric acid and sulfuric acid) at temperatures below 40 °C to form the nitro derivative. After nitration, catalytic hydrogenation (e.g., using Pt/C catalyst in methanol) reduces the nitro group to the amino group, yielding 2-acetamido-5-aminopyridine or related compounds, which can be further transformed into 2-acetamido-5-phenylpentanoic acid derivatives.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Nitration | 2-Acetamidopyridine + fuming nitric/sulfuric acid | <40 | 86 | 99.1 | Controlled addition to avoid decomposition |

| Reduction | Nitro compound + Pt/C catalyst in methanol | Room temperature | 95 | High | Reaction time ~4 h, catalyst recyclable |

Aldol Addition and Hydrolysis for Phenylpentanoic Acid Backbone

A key step in building the 5-phenylpentanoic acid skeleton is the aldol addition of chiral auxiliaries such as (R)-acetyloxazolidinone with 3-phenylpropanal, followed by hydrolysis to release the free acid. This method allows for asymmetric synthesis of the (S)-3-hydroxy-5-phenylpentanoic acid intermediate, which can be further converted to the target compound.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aldol addition | (R)-acetyloxazolidinone + 3-phenylpropanal, THF, -78 °C | 42.9 | Purified by silica gel chromatography |

| Hydrolysis | LiOH, H2O2, 0 °C, 6 h | 88.7 | Acidification and extraction steps |

Peptide Coupling Chemistry for Final Assembly

The final step often involves coupling the acetamido amino acid ester with other amino acid derivatives or amides using peptide coupling reagents such as carbodiimides. This step is typically performed in aprotic solvents (e.g., dimethylformamide, dichloromethane) at 0–60 °C with bases like triethylamine to scavenge generated acids.

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Coupling | N-acetyl amino acid ester + amino acid ester/amide + carbodiimide + base | 0–60 | Reaction time 1–24 h, followed by purification |

Analytical Data and Purity

High purity of the final this compound is critical for pharmaceutical applications. Purification methods include:

- Extraction with ethyl acetate,

- Filtration and washing to neutrality,

- Chromatography (silica gel column),

- Crystallization.

Typical purity values reported exceed 99% by chromatographic analysis.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Acetylation | 2-Aminopyridine + Acetic anhydride | 30–60 | 95 | 99.2 | Exothermic, controlled cooling |

| 2 | Nitration | Fuming nitric acid + Sulfuric acid + substrate | <40 | 86 | 99.1 | Controlled addition, stirring |

| 3 | Catalytic Reduction | Pt/C catalyst + Methanol | Room temp | 95 | High | Catalyst recyclable, 4 h reaction |

| 4 | Aldol Addition | (R)-Acetyloxazolidinone + 3-phenylpropanal | -78 | 42.9 | - | Stereoselective step |

| 5 | Hydrolysis | LiOH + H2O2 + Acidification | 0 | 88.7 | - | Isolation of hydroxy acid intermediate |

| 6 | Peptide Coupling | Carbodiimide + Base + Amino acid esters | 0–60 | - | - | Final coupling to form target compound |

Research Findings and Practical Considerations

- The acetylation step must be carefully controlled to avoid overheating and side reactions.

- Nitration requires temperature control to prevent over-nitration or decomposition.

- Catalytic hydrogenation with Pt/C is effective and allows catalyst recovery.

- The aldol addition route provides stereochemical control, important for biological activity.

- Peptide coupling chemistry is versatile and well-established for assembling amino acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.